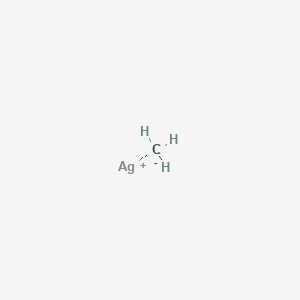
Silver, methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silver, methyl- is a compound that consists of a silver atom bonded to a methyl group This compound is of interest due to its unique chemical properties and potential applications in various fields, including chemistry, biology, and industry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Silver, methyl- can be synthesized through various methods. One common method involves the reaction of silver nitrate with methyl iodide in the presence of a reducing agent. The reaction conditions typically include a solvent such as ethanol or acetone and a temperature range of 25-50°C. The reaction proceeds as follows:
AgNO3+CH3I→AgCH3+NO3−
Industrial Production Methods
In industrial settings, the production of silver, methyl- often involves large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors and automated systems allows for efficient production and minimizes the risk of contamination.
Análisis De Reacciones Químicas
Types of Reactions
Silver, methyl- undergoes various types of chemical reactions, including:
Oxidation: Silver, methyl- can be oxidized to form silver oxide and formaldehyde.
Reduction: It can be reduced back to elemental silver and methane.
Substitution: The methyl group can be substituted with other functional groups, such as halides or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reaction typically occurs under acidic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in an inert atmosphere to prevent unwanted side reactions.
Substitution: Halogenation reactions can be carried out using halogen gases or halogenated solvents, while hydroxylation can be achieved using aqueous solutions of hydroxides.
Major Products Formed
Oxidation: Silver oxide and formaldehyde.
Reduction: Elemental silver and methane.
Substitution: Various substituted silver compounds, depending on the reagents used.
Aplicaciones Científicas De Investigación
Silver, methyl- has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and as a precursor for the preparation of other silver compounds.
Biology: Investigated for its antimicrobial properties and potential use in antibacterial coatings and treatments.
Medicine: Explored for its potential in wound healing and as an antimicrobial agent in medical devices.
Industry: Utilized in the production of conductive inks and coatings for electronic devices.
Mecanismo De Acción
The mechanism of action of silver, methyl- primarily involves the interaction of the silver ion with biological molecules. Silver ions can bind to thiol groups in proteins, leading to the disruption of enzyme activity and cell membrane integrity. This results in the inhibition of microbial growth and the destruction of bacterial cells. The methyl group may also play a role in enhancing the compound’s stability and reactivity.
Comparación Con Compuestos Similares
Silver, methyl- can be compared with other silver compounds such as silver nitrate, silver chloride, and silver oxide. While all these compounds exhibit antimicrobial properties, silver, methyl- is unique due to the presence of the methyl group, which can influence its reactivity and stability. Similar compounds include:
Silver nitrate: Commonly used in medical applications for its antimicrobial properties.
Silver chloride: Used in photographic materials and as an antimicrobial agent.
Silver oxide: Employed in batteries and as a catalyst in organic reactions.
Silver, methyl- stands out due to its potential for use in specialized applications where the presence of the methyl group can enhance its performance.
Propiedades
Número CAS |
75993-65-6 |
|---|---|
Fórmula molecular |
CH3Ag |
Peso molecular |
122.903 g/mol |
Nombre IUPAC |
silver;carbanide |
InChI |
InChI=1S/CH3.Ag/h1H3;/q-1;+1 |
Clave InChI |
HIOWXRMTSANEFB-UHFFFAOYSA-N |
SMILES canónico |
[CH3-].[Ag+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















